molecular formula C11H11NO2 B386271 Ethyl indole-2-carboxylate CAS No. 3770-50-1

Ethyl indole-2-carboxylate

Cat. No.: B386271
CAS No.: 3770-50-1
M. Wt: 189.21g/mol
InChI Key: QQXQAEWRSVZPJM-UHFFFAOYSA-N
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Description

Ethyl indole-2-carboxylate is an organic compound belonging to the indole family, which is a significant class of heterocyclic compounds. This compound is characterized by an indole ring system fused with an ethyl ester group at the second position. It is a colorless to pale yellow liquid with a distinct odor and is soluble in most organic solvents but insoluble in water . This compound is widely used as an intermediate in organic synthesis and has various applications in pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Ethyl indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . It has been found to inhibit the benzodiazepine receptor with an IC50 of 2.2mM . The benzodiazepine receptor is a protein complex that modulates the GABA neurotransmitter, which plays a crucial role in reducing neuronal excitability throughout the nervous system.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound. The compound may interact with its target, the benzodiazepine receptor, leading to changes in the receptor’s function and subsequent alterations in neuronal excitability.

Biochemical Pathways

Given its inhibitory effect on the benzodiazepine receptor, it can be inferred that it may influence the gabaergic system, which is involved in various physiological processes, including sleep regulation, muscle relaxation, and anxiety reduction .

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that this compound may have good bioavailability and distribution within the body.

Result of Action

Given its inhibitory effect on the benzodiazepine receptor, it may lead to changes in neuronal excitability, potentially influencing various physiological processes such as sleep regulation, muscle relaxation, and anxiety reduction .

Safety and Hazards

Ethyl indole-2-carboxylate may cause skin and eye irritation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . Avoid ingestion and inhalation, and keep the compound in a dry place .

Future Directions

Ethyl indole-2-carboxylate has been used as a reactant for the preparation of pyridazinoindole derivatives that have antimicrobial activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Relevant papers for further reading include "New Synthetic Method for Indole-2-carboxylate and Its Application to the Total Synthesis of Duocarmycin SA" , "Synthetic strategies of indole 2 and 3-carboxamides" , and "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate" .

Biochemical Analysis

Biochemical Properties

Ethyl indole-2-carboxylate plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including indoleamine 2,3-dioxygenase (IDO) and p38 MAP kinase . These interactions are essential for its biological activity. For instance, the inhibition of IDO by this compound can lead to the modulation of immune responses, making it a potential candidate for immunotherapy . Additionally, its interaction with p38 MAP kinase suggests its involvement in inflammatory pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of human leukemia K562 cells, indicating its potential as an antiproliferative agent . Moreover, its impact on cell signaling pathways, such as the p38 MAP kinase pathway, highlights its role in regulating inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of enzymes like IDO and p38 MAP kinase, leading to the modulation of their activities . By inhibiting IDO, this compound can reduce the degradation of tryptophan, thereby influencing immune responses . Similarly, its inhibition of p38 MAP kinase affects inflammatory signaling pathways, which can have therapeutic implications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimental observations

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate immune responses and reduce inflammation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver and kidney function . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized by enzymes such as cytochrome P450, which plays a role in its biotransformation . The metabolic flux and levels of metabolites can be affected by the presence of this compound, indicating its potential impact on overall metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with transporters that facilitate its uptake into cells, allowing it to exert its biological effects . Additionally, its distribution within tissues can influence its localization and accumulation, which are critical factors for its therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is directed to particular compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its subcellular localization, ensuring its precise action within the cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl indole-2-carboxylate can be synthesized through several methods. One common method involves the reaction of indole-2-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to yield the desired ester .

Another method involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole ring system. This method is particularly useful for synthesizing highly functionalized indole derivatives .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

Properties

IUPAC Name

ethyl 1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXQAEWRSVZPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191140
Record name Ethyl indole-2-carboxylate
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3770-50-1
Record name Ethyl 1H-indole-2-carboxylate
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Record name Ethyl indole-2-carboxylate
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Record name Ethyl indole-2-carboxylate
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Record name ETHYL INDOLE-2-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

Heat 5 kg of 2-carboxyindole suspended in ethanol in the presence of sulfuric acid to boiling for 8 hours. Evaporate off the ethanol, then take up with 40 liters of ethyl acetate and wash the organic solution with an aqueous sodium hydroxide solution and dry.
Quantity
5 kg
Type
reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

1H-indole-2-carboxylic acid (1 g, 6.2 mmol) was dissolved in 20 mL of ethanol. To this thionyl chloride (5.86 g, 49.68 mmol) was added drop wise with stirring at 0° C and stirring was continued for 30 h at room temperature. Excess of SOCl2 was evaporated, water was added to the residue and the suspension was filtered to afford the title compound (1.0 g, yield: 85.5%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.86 g
Type
reactant
Reaction Step Two
Yield
85.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ethyl indole-2-carboxylate?

A1: The molecular formula of this compound is C11H11NO2, and its molecular weight is 189.21 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: While the provided abstracts do not detail specific spectroscopic data, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) [, ], Infrared (IR) Spectroscopy [], and elemental analysis to confirm the structure and purity of this compound.

Q3: What is a common synthetic route for this compound?

A3: A frequently employed method involves the Fischer indolization of ethyl pyruvate 2-phenylhydrazone, followed by esterification []. Another route utilizes the Wittig reaction of 2-nitrobenzaldehydes with ethyl (triphenylphosphoranylidene)acetate, followed by heating the resulting ethyl 2-nitrocinnamates in the presence of triethylphosphite [].

Q4: Can this compound undergo acylation reactions?

A4: Yes, this compound can be acylated, but achieving regioselectivity can be challenging. Friedel-Crafts acylation with acyl chlorides or acid anhydrides in the presence of Lewis acids can yield a mixture of 3-, 5-, and 7-acylindole-2-carboxylates. Careful selection of the Lewis acid and acylating agent can influence the regioselectivity, favoring the formation of either the 3-acylindole or the 5- and 7-acylindoles [, , ].

Q5: What is an unusual reaction observed with this compound in Friedel-Crafts acylations?

A5: While typically expected to occur at the 3-position of the indole ring, Friedel-Crafts acylations can surprisingly lead to substitution on the benzene moiety, yielding 5- and 7-acylindole-2-carboxylates alongside the expected 3-acyl product. This unusual reactivity highlights the influence of reaction conditions and substituents on the electrophilic aromatic substitution pattern of the indole system [, ].

Q6: How can this compound be converted to indole and indole-2-carboxylic acid?

A6: Researchers have developed environmentally friendly methods for converting this compound to indole and indole-2-carboxylic acid using high-temperature aqueous media. These methods, conducted in a microwave batch reactor, eliminate the need for undesirable copper salts, high-boiling organic bases, and heat-transfer oils, making them more sustainable [, ].

Q7: Can this compound be used to synthesize crenatine?

A7: Yes, this compound serves as a starting material for the synthesis of crenatine, a β-carboline alkaloid. The synthesis involves using ethyl 1-benzylindole-2-carboxylate, elaborating a C2-substituent to the 3-position of the indole nucleus, cyclization, and finally, aluminum chloride-catalyzed debenzylation [].

Q8: What is the role of tert-butyl azidoacetate in reactions involving this compound?

A8: tert-Butyl azidoacetate enhances the synthesis of this compound via the Hemetsberger-Knittel reaction. It significantly improves the aldol reaction step with less reactive aldehydes and facilitates the synthesis of tert-butyl indole-2-carboxylate, a valuable intermediate [].

Q9: What are some applications of this compound and its derivatives?

A9: this compound serves as a key building block for synthesizing diverse heterocyclic compounds with potential biological activities. Researchers have explored its utility in preparing:

  • Tricyclic heterocycles: Derivatives of 6-aryl-5H-8-oxa-4b,7-diaza-benzo[a]azulen-9-one, a novel tricyclic heterocyclic framework, were synthesized using this compound as a starting material. The synthesis involved reactions with substituted phenacyl bromides, hydroxylamine hydrochloride, followed by ester hydrolysis and dehydrative cyclization [].
  • Duocarmycin analogues: Cyclization of aryl free radicals generated at the C-7 position of appropriately substituted this compound derivatives provides access to a new class of Duocarmycin analogues. These analogues, formal ethyl pyrrolo[3,2,1-ij]quinoline-2-carboxylate derivatives, are formed through a less favorable 6-endo-trig cyclization mode [].
  • Benzodiazepines: this compound serves as a precursor for synthesizing 2,3-dihydro-1H-1,4-benzodiazepines. This multi-step synthesis involves N-cyanomethylation, reduction, oxidation, and hydrolysis reactions [].
  • Anti-inflammatory agents: Indole-based pyrazole derivatives with potential anti-inflammatory activity have been synthesized using this compound as a key intermediate. These compounds were prepared via a microwave-assisted reaction of substituted chalcones with 1H-indole-2-carbhydrazide, itself derived from this compound [].

Q10: How does the structure of this compound derivatives affect their reactivity?

A10: The presence and position of substituents on the indole ring significantly influence the reactivity of this compound derivatives. For example, methoxy derivatives undergo regioselective bromination on the benzene ring with bromine in acetic acid, while reactions with pyridinium bromide perbromide or N-bromosuccinimide lead to bromination at the 3-position [].

Q11: Can this compound be used to synthesize non-peptidic analogues of neuropeptides?

A11: Yes, researchers have explored the use of this compound in synthesizing a quinoline-based, non-peptidic analogue of neurotensin(8-13) []. While this particular analogue showed lower activity compared to previously reported mimetics, it highlighted the potential of this approach for developing novel neuropeptide mimics.

Q12: Have computational methods been applied to study this compound?

A12: Yes, semi-empirical quantum chemical calculations, like AM1/COSMO and PM3/COSMO, have been employed to investigate the conformational preferences of this compound and related indole derivatives in aqueous solutions []. These calculations provide insights into the most stable tautomeric and conformational forms of these compounds, which can influence their reactivity and biological activity.

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